molecular formula C15H24 B1594561 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene CAS No. 24703-35-3

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene

Cat. No.: B1594561
CAS No.: 24703-35-3
M. Wt: 204.35 g/mol
InChI Key: NHWVMXZZAZDCIV-UHFFFAOYSA-N
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Description

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene (CAS: 24703-35-3) is a bicyclic sesquiterpene derivative characterized by a benzo[7]annulene core with methyl substituents at positions 3, 6, 6, and 7. It has been identified in Artemisia leaf extracts via GC-MS analysis, where it constitutes 0.55–2.48% of volatile oils . Structurally, it differs from the natural product γ-himachalene (CAS: 17066-67-0), which features methyl groups at positions 3, 5, 5, and 9 .

Properties

IUPAC Name

3,6,6,9-tetramethyl-1,4,4a,5,7,9a-hexahydrobenzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-5-6-14-12(2)7-8-15(3,4)10-13(14)9-11/h5,7,13-14H,6,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWVMXZZAZDCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)CC(CC=C2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947642
Record name 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24703-35-3
Record name Bicyclogermacren
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024703353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Reaction Conditions and Parameters

Parameter Typical Range/Conditions Notes
Temperature 80–150 °C Elevated temperature promotes cyclization
Catalyst Lewis acids (AlCl3, BF3·OEt2) Catalysts increase reaction rate and selectivity
Solvent Non-polar solvents (e.g., toluene, benzene) Solvents dissolve reactants and stabilize intermediates
Reaction Time Several hours (4–24 h) Depends on scale and catalyst efficiency
Pressure Atmospheric to slight pressure Usually atmospheric; pressure can be adjusted for scale-up

Synthetic Route Summary

Reaction Types Involved in Preparation and Derivatization

Reaction Type Reagents/Conditions Purpose in Preparation or Modification
Cyclization (Diels-Alder) Heat, Lewis acid catalysts Core ring formation
Oxidation KMnO4, CrO3 Conversion to ketones or alcohols (derivatization)
Reduction LiAlH4, H2 with catalyst Saturation of double bonds, modification of ring system
Substitution Halogens (Cl2, Br2), nucleophiles (NH3, OH-) Introduction of functional groups

Research Findings and Case Studies

  • The Diels-Alder reaction remains the most efficient and widely used method for constructing the bicyclic framework of 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzoannulene due to its regio- and stereoselectivity.
  • Optimization studies indicate that the choice of catalyst and solvent significantly affects the yield and purity of the product.
  • Industrial processes have demonstrated scalability of this synthetic route with consistent product quality.
  • Derivatization through oxidation and substitution expands the utility of this compound in pharmaceutical and material science applications.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Diels-Alder Cyclization Efficient ring formation, stereoselective High yield, well-studied reaction Requires precise precursor synthesis
Oxidation/Reduction Functional group transformations Enables derivatization May require careful control to avoid overreaction
Substitution Reactions Introduction of diverse groups Expands chemical diversity Possible side reactions

Chemical Reactions Analysis

Types of Reactions

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of benzoannulenes exhibit significant antimicrobial properties. For instance, compounds similar to 3,6,6,9-tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo annulene have been studied for their effectiveness against various bacterial strains. A study highlighted the synthesis of related compounds that demonstrated antibacterial activity against resistant strains of bacteria .

2. Drug Development
The structural characteristics of this compound make it a candidate for drug development. Its unique arrangement allows for modifications that can enhance bioactivity and reduce toxicity. Research into its derivatives has shown promise in developing new therapeutic agents targeting specific diseases .

Material Science Applications

1. Polymer Chemistry
The compound's structure lends itself to polymerization processes. It can be utilized as a monomer or additive in the synthesis of polymers with enhanced mechanical properties. Studies have shown that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .

2. Organic Electronics
In the field of organic electronics, compounds like 3,6,6,9-tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo annulene are investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electronic properties can facilitate charge transport and improve device efficiency .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesInvestigated derivatives of benzoannulenesFound significant antibacterial activity against resistant strains
Polymer Synthesis StudyExamined the use of benzoannulenes in polymersImproved mechanical properties and thermal stability observed
Organic Electronics ResearchEvaluated the potential of benzoannulenes in electronicsEnhanced charge transport properties noted for OLED applications

Mechanism of Action

The mechanism of action of 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo7annulene involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with γ-Himachalene (3,5,5,9-Tetramethyl Isomer)

Parameter 3,6,6,9-Tetramethyl Derivative γ-Himachalene
IUPAC Name 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene 3,5,5,9-Tetramethyl-2,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene
Molecular Formula C₁₅H₂₄ C₁₅H₂₄
Molecular Weight 204.35 g/mol 204.35 g/mol
CAS Number 24703-35-3 17066-67-0
Natural Occurrence Artemisia spp. Atlas cedar essential oil
Key Structural Difference Methyl groups at positions 3, 6, 6, 9 Methyl groups at positions 3, 5, 5, 9

The methyl group arrangement alters the compound’s steric and electronic profiles. For example, γ-himachalene’s 3,5,5,9-substitution creates a more compact bicyclic system, while the 3,6,6,9-isomer may exhibit enhanced conformational flexibility .

Comparison with Halogenated Benzo[7]annulene Derivatives

Synthetic derivatives, such as bromo-nitro- and chloro-dinitro-arylhimachalene (), demonstrate how functionalization impacts properties:

Parameter Bromo-Nitro-Arylhimachalene Chloro-Dinitro-Arylhimachalene 3,6,6,9-Tetramethyl Derivative
Substituents 2-Bromo, 1-Nitro 2-Chloro, 1,4-Dinitro Methyl groups only
Molecular Formula C₁₅H₁₉BrNO₂ C₁₅H₁₈ClN₂O₄ C₁₅H₂₄
Molecular Weight ~340.2 g/mol ~365.8 g/mol 204.35 g/mol
Bioactivity Binds protein 7B2W (docking score: −9.1 kcal/mol) Binds protein 7B2W (docking score: −8.7 kcal/mol) Not reported
Synthetic Route Halogenation + nitration of arylhimachalene Halogenation + nitration of arylhimachalene Natural extraction

In contrast, the methyl-substituted derivative lacks such functional groups, likely limiting its direct therapeutic utility.

Comparison with Antimicrobial Benzo[7]annulene Derivatives

and highlight the role of substituents in antimicrobial activity:

Parameter 4,5,6,7-Tetramethyl Derivatives () Thiazolidine-Fused Benzo[7]annulene () 3,6,6,9-Tetramethyl Derivative
Substituents 4,5,6,7-Tetramethyl Chlorine at C9 + thiazolidine ring Methyl groups only
Activity Significant against S. aureus Anticancer (IC₅₀: 12–45 µM vs. MCF7/A549) Not reported
Mechanism DNA topoisomerase IV inhibition Tubulin polymerization inhibition

Electron-donating methyl groups alone (as in the target compound) are less effective than electron-withdrawing groups (e.g., chlorine) or fused heterocycles (e.g., thiazolidine) in driving bioactivity .

Comparison with Simplified Aromatic Analogs (Tetramethylbenzenes)

Parameter 1,2,3,4-Tetramethylbenzene (CAS: 488-23-3) 3,6,6,9-Tetramethyl Benzo[7]annulene
Structure Planar aromatic ring Bicyclic, partially saturated core
Applications Industrial solvent, precursor Limited to natural extracts
Reactivity High electrophilic substitution Low reactivity due to saturation

The benzo[7]annulene’s non-planar, saturated structure reduces aromaticity, making it less reactive than fully aromatic tetramethylbenzenes .

Biological Activity

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo annulene (C15H24) is a sesquiterpenoid compound with a complex bicyclic structure. Its biological activity has been the subject of various studies due to its potential applications in pharmacology and biochemistry. This article reviews the biological properties of this compound based on diverse research findings.

  • Molecular Formula : C15H24
  • Molecular Weight : 204.351 g/mol
  • IUPAC Name : 3,6,6,9-tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo annulene
  • CAS Number : 24703-35-3

Structure

The compound features a unique arrangement of carbon atoms forming a bicyclic framework with multiple methyl groups that influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 3,6,6,9-tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo annulene exhibit significant antimicrobial activity. For instance:

  • Study Findings : A study showed that sesquiterpenoids can inhibit bacterial growth by disrupting cell membrane integrity. This suggests potential applications in developing new antibiotics .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of sesquiterpenoids:

  • Mechanism of Action : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Case Study : In a controlled trial involving animal models of inflammation, administration of related compounds resulted in reduced swelling and pain responses .

Antioxidant Activity

The antioxidant capacity of 3,6,6,9-tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo annulene is also notable:

  • Research Evidence : Sesquiterpenoids have been shown to scavenge free radicals effectively. A study quantified the radical-scavenging activity using DPPH assays and found that these compounds significantly reduce oxidative stress markers in vitro .

Potential Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

  • Neuroprotection Studies : In vitro studies indicate that sesquiterpenoids can protect neuronal cells from oxidative damage and apoptosis. These effects are attributed to their ability to modulate signaling pathways involved in cell survival .

Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantScavenging free radicals
NeuroprotectiveProtection against oxidative damage

Q & A

Q. Basic Methodology

  • NMR Spectroscopy : 1H^1H NMR can detect diamagnetic ring currents indicative of aromaticity. For example, tetramethyltetrakisdehydro[18]annulene showed distinct upfield shifts for protons inside the annulene ring, confirming conformational rigidity .
  • GC-MS : Used to identify natural derivatives in plant extracts (e.g., 3,6,6,9-Tetramethyl-hexahydro-benzo[7]annulene in Artemisia spp. with 2.48% relative abundance) .

Q. Advanced Techniques

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes 3D structures and predicts physicochemical properties. For example, CC-DPS services provide IR/UV spectra matching for validation .
  • X-ray Crystallography : Resolves absolute configurations, though limited by crystal growth challenges in flexible annulenes.

What in vitro pharmacological assays are suitable for evaluating the anticancer potential of this compound, and how do structural modifications influence activity?

Q. Basic Screening

  • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., MCF7 and A549). Derivatives with extended carbon chains or electron-withdrawing groups (e.g., chlorine at position 9) show enhanced activity due to improved receptor binding .
  • Agar Diffusion Method : Evaluates antibacterial activity. Substitutions on the thiazolidine ring (e.g., methyl groups) correlate with increased bioactivity .

Q. Advanced Analysis

  • Molecular Docking : Predicts interactions with targets like tubulin or apoptotic inducers. For example, benzo[7]annulene derivatives inhibit tubulin polymerization by binding to the colchicine site .
  • Structure-Activity Relationship (SAR) Studies : Methyl groups at positions 3,6,6,9 enhance lipophilicity, improving membrane permeability and potency .

What are the challenges in isolating naturally occurring benzo[7]annulene derivatives from plant extracts, and what analytical techniques are employed?

Q. Basic Challenges

  • Low Abundance : The compound constitutes <3% in Artemisia extracts, requiring large biomass and multi-step chromatography .
  • Co-elution Issues : Terpenoids with similar retention times (e.g., β-selinene) complicate GC-MS identification. Use of high-resolution MS (HRMS) and retention indices improves accuracy .

Q. Advanced Solutions

  • Semi-synthetic Approaches : Modify abundant precursors (e.g., himachalene isomers) via methylation or cyclization to yield target compounds .
  • Metabolomics : LC-MS/MS or NMR-based profiling identifies biosynthetic pathways in plant matrices .

How do steric and electronic factors influence the reactivity of this compound in multi-component reactions?

Q. Basic Principles

  • Steric Effects : Bulky substituents (e.g., 3,6,6,9-tetramethyl groups) hinder enamine formation, favoring annulene products over imine intermediates in cyclohexanone-based reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine) enhance electrophilicity, facilitating nucleophilic attacks in heterocyclic couplings .

Q. Advanced Mechanistic Insights

  • Kinetic vs. Thermodynamic Control : DFT studies reveal that steric hindrance shifts reaction pathways. For example, gold-catalyzed reactions proceed via π-activation of alkynes, with steric bulk directing regioselectivity .
  • Isotopic Labeling : 13C^{13}C-labeling tracks carbon migration in annulene formation, clarifying reaction mechanisms .

What computational approaches are used to predict the physicochemical properties and bioactivity of benzo[7]annulene derivatives?

Q. Basic Tools

  • LogP Calculations : Predict lipophilicity (e.g., LogP = 4.87 for β-himachalene) using software like ChemAxon .
  • Molecular Dynamics (MD) : Simulates membrane permeability and protein-ligand interactions .

Q. Advanced Applications

  • IR-UV Ion Spectroscopy : Identifies annulene radicals (e.g., benzo[7]annulene radical, m/z 141) in plasma discharge environments, informing stability studies .
  • Machine Learning Models : Train on CSD data (e.g., Cambridge Structural Database) to predict crystallizability or toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 2
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene

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